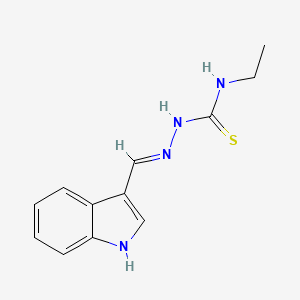

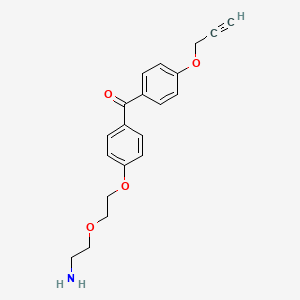

![molecular formula C26H24ClF2N9O B11936968 2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)

2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CZS-241 is a potent, selective, and orally available inhibitor of Polo-like kinase 4 (PLK4). This compound has shown significant promise in the treatment of chronic myeloid leukemia. PLK4 is a crucial enzyme involved in cell division, making it a valuable target for cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CZS-241 begins with the previously identified compound CZS-034. The process involves rational drug design strategies, focusing on tyrosine kinase receptor A selectivity and metabolic stability. The structure-activity relationship exploration led to the discovery of CZS-241, which has an inhibitory concentration (IC50) of 2.6 nM and a selectivity factor of 1054.4 over tyrosine kinase receptor A .

Industrial Production Methods: Industrial production methods for CZS-241 are still under development, as the compound is currently undergoing extensive preclinical safety evaluation. The focus is on optimizing the synthesis process to ensure high yield and purity while maintaining cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: CZS-241 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .

Common Reagents and Conditions: Common reagents used in the reactions involving CZS-241 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s integrity .

Major Products Formed: The major products formed from the reactions involving CZS-241 are derivatives with enhanced potency and selectivity. These derivatives are tested for their efficacy in inhibiting PLK4 and their stability in biological systems .

Wissenschaftliche Forschungsanwendungen

CZS-241 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the structure-activity relationship of PLK4 inhibitors. In biology, it is used to investigate the role of PLK4 in cell division and its potential as a therapeutic target. In medicine, CZS-241 is being explored as a treatment for chronic myeloid leukemia, with promising results in preclinical studies. In industry, the compound’s synthesis and production methods are being optimized for large-scale manufacturing .

Wirkmechanismus

CZS-241 exerts its effects by inhibiting Polo-like kinase 4, an enzyme crucial for cell division. The compound binds to the active site of the enzyme, preventing its activity and thereby disrupting the cell cycle. This inhibition leads to the suppression of tumor progression, particularly in chronic myeloid leukemia cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CZS-241 include other PLK4 inhibitors such as centrinone and CZS-034. These compounds also target PLK4 but differ in their potency, selectivity, and stability .

Uniqueness of CZS-241: CZS-241 stands out due to its high potency (IC50 = 2.6 nM) and selectivity (selectivity factor = 1054.4 over tyrosine kinase receptor A). Additionally, it has acceptable human liver microsome stability (half-life = 31.5 minutes) and high bioavailability (70.8%) in mice. These characteristics make CZS-241 a promising candidate for further development as a therapeutic agent .

Eigenschaften

Molekularformel |

C26H24ClF2N9O |

|---|---|

Molekulargewicht |

552.0 g/mol |

IUPAC-Name |

2-chloro-N-(2,5-difluorophenyl)-5-[[[4-[(5-methyl-1H-pyrazol-3-yl)amino]-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-6-yl]amino]methyl]benzamide |

InChI |

InChI=1S/C26H24ClF2N9O/c1-13(2)38-24-18(12-31-38)23(33-22-8-14(3)36-37-22)34-26(35-24)30-11-15-4-6-19(27)17(9-15)25(39)32-21-10-16(28)5-7-20(21)29/h4-10,12-13H,11H2,1-3H3,(H,32,39)(H3,30,33,34,35,36,37) |

InChI-Schlüssel |

WIOVOFCYNTYNJH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC(=C(C=C4)Cl)C(=O)NC5=C(C=CC(=C5)F)F)C(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol](/img/structure/B11936911.png)

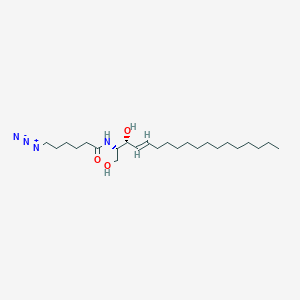

![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)

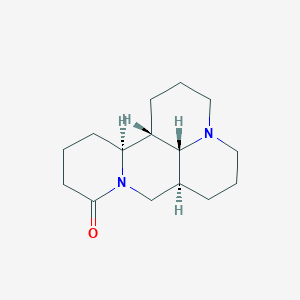

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)

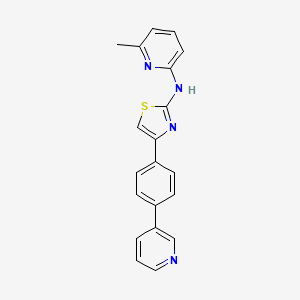

![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)

![2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B11936969.png)

![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid](/img/structure/B11936974.png)